molecular formula C8H7ClN2 B066120 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 171879-99-5

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine

Cat. No. B066120
CAS RN: 171879-99-5
M. Wt: 166.61 g/mol
InChI Key: KPYXZCLJFKCACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a five-membered ring system. It is a colorless liquid that is used in the synthesis of various pharmaceuticals and other compounds. The synthesis of this compound involves the reaction of 4-chloro-6-methylpyridine with acrylonitrile in the presence of a base catalyst. The reaction yields the desired product in high yields.

Scientific Research Applications

Efficient Synthesis and Chemical Building Blocks

  • Versatile Building Blocks for Synthesis : Research indicates that derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridine serve as versatile building blocks for the synthesis of complex molecules. For example, they enable the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, highlighting their significance in constructing biologically relevant compounds (Figueroa‐Pérez et al., 2006).

Advanced Materials and Electronic Properties

  • Electronic Structure and Charge Density Analysis : The electronic structure and charge density of 4-Chloro-1H-pyrrolo[2,3-b]pyridine have been thoroughly studied, revealing its high kinetic stability and the covalent nature of N–C and C–C bonds. This research is crucial for understanding the material's properties and potential applications in electronic devices (Hazra et al., 2012).

Pharmaceutical Research and Biological Activity

  • Biologically Active Scaffolds : Synthesis efforts have led to the creation of new biologically active pyrrolo[2,3-b]pyridine scaffolds, indicating the compound's utility in developing novel therapeutic agents. Such scaffolds have shown promising results in biological screenings, suggesting potential applications in drug discovery (Sroor, 2019).

Corrosion Inhibition

  • Potential Corrosion Inhibitors : Studies on pyrazolo[3,4-b]pyridine derivatives, synthesized using 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, have shown potential as corrosion inhibitors for mild steel in acidic environments. This application highlights the compound's significance in industrial applications, particularly in protecting metals from corrosion (Dandia et al., 2013).

Future Directions

Pyrrolopyridines, including “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine”, have potential for further exploration due to their structural similarity to purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Mode of Action

It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its binding to target proteins.

Biochemical Pathways

Based on its potential glucose-lowering effects , it may impact pathways related to glucose metabolism.

Result of Action

Compounds with similar structures have been found to reduce blood glucose levels , suggesting potential antihyperglycemic effects.

Action Environment

It’s known that the compound is a solid under normal conditions , which could influence its stability and solubility.

properties

IUPAC Name

4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYXZCLJFKCACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646902
Record name 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171879-99-5
Record name 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.